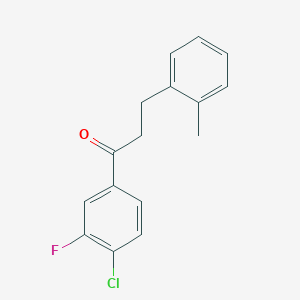

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNMGYBTKMXFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644029 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-64-5 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chloro and fluoro substituents on the aromatic ring make this compound suitable for nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, resulting in modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key analogs differ in halogen placement, substituent type (e.g., methoxy, thiomethyl), and phenyl ring substitution patterns. These modifications influence reactivity, solubility, and stability.

Table 1: Structural and Electronic Comparison

Reactivity in α-Functionalization Reactions

- Propiophenone derivatives undergo α-functionalization (e.g., α-phenylselenation) with varying efficiency. The ortho-methyl group in the target compound may reduce reaction yields due to steric interference, whereas methoxy-substituted analogs (e.g., 4-methoxyphenyl) could exhibit higher reactivity from enhanced electron donation .

Biological Activity

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.74 g/mol. The structure features a chloro and fluoro substituent on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory activity may be linked to the modulation of cytokine production and inhibition of inflammatory mediators.

- Analgesic Properties : There are indications that this compound may act as an analgesic, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The precise mechanisms underlying the biological activities of this compound remain under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) and molecular docking studies:

- Interaction with Enzymes : The fluorine and chlorine substituents may enhance binding affinity to specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It is hypothesized that the compound may interact with various receptors, including those involved in pain perception and inflammatory responses.

- Oxidative Stress Reduction : Some studies suggest that it may exert antioxidant effects, mitigating oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 50 µg/mL. |

| Study B (2024) | Reported significant anti-inflammatory effects in a mouse model, reducing paw edema by 30% compared to control. |

| Study C (2025) | Investigated analgesic properties, showing pain relief comparable to standard analgesics in a thermal nociception test. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.